molecular formula C20H27N5O B6445112 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2640955-81-1

4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6445112
CAS No.: 2640955-81-1
M. Wt: 353.5 g/mol
InChI Key: MDACWHDEBPUKIR-UHFFFAOYSA-N
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Description

4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring with a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethanolamine under high temperature and pressure conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 2-bromoethylbenzene in the presence of a base such as potassium carbonate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving a suitable diamine and a diketone.

    Coupling of the Piperazine and Pyrimidine Rings: The piperazine derivative is then coupled with the pyrimidine ring using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

    Formation of the Morpholine Ring: Finally, the morpholine ring is introduced through a cyclization reaction involving the appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using halogenating agents like N-bromosuccinimide.

Major Products Formed

    Oxidation: N-oxides of the piperazine or morpholine rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer, anti-inflammatory, or neuroprotective agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to altered cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}piperidine
  • 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}pyrrolidine

Uniqueness

4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

4-[2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)7-9-23-10-12-25(13-11-23)20-21-8-6-19(22-20)24-14-16-26-17-15-24/h1-6,8H,7,9-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDACWHDEBPUKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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